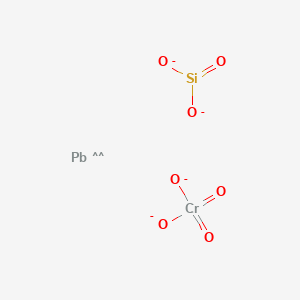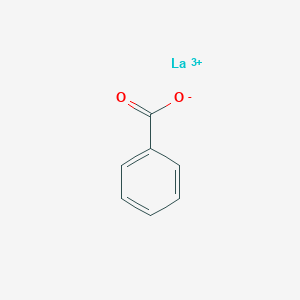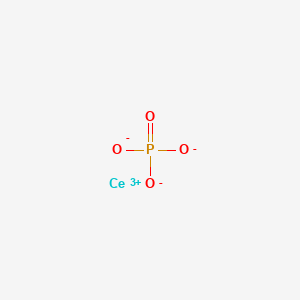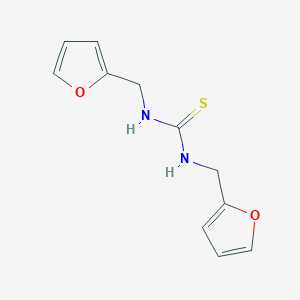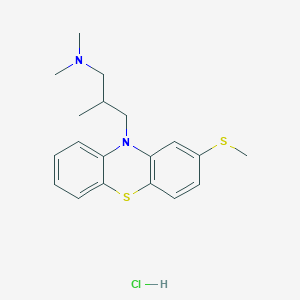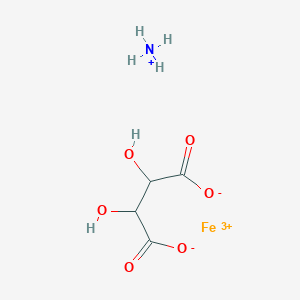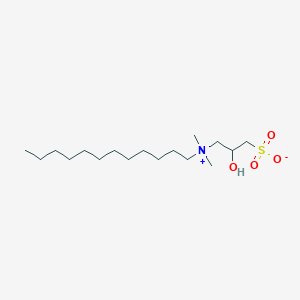
Lauryl hydroxysultaine
Overview
Description
Lauryl hydroxysultaine is a mild amphoteric surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is known for its ability to create a rich lather while being gentle on the skin and hair. The chemical formula of this compound is C₁₇H₃₇NO₄S, and it appears as a clear to yellowish liquid with a faint odor .
Mechanism of Action
Lauryl Hydroxysultaine, also known as N,N-Dimethyl-N-dodecyl-N-(2-hydroxy-3-sulfopropyl)ammonium betaine, is a versatile ingredient commonly used in personal care products such as shampoos, body washes, and facial cleansers .
Target of Action
This compound primarily targets the skin and hair. It is a mild surfactant that is gentle on both the skin and hair, making it an ideal ingredient for people with sensitive skin .
Mode of Action
This compound interacts with its targets by acting as a surfactant. It has a unique molecular structure that makes it effective in cleansing, foaming, and conditioning . It creates a rich lather that helps to remove dirt and oil from the hair while leaving it soft and smooth . In skincare, it is used as a foaming agent and helps to gently cleanse the skin without causing irritation or dryness .
Biochemical Pathways
This interaction can lead to changes in the physical properties of the skin and hair, such as increased softness and smoothness .
Pharmacokinetics
After use, it is likely washed away and excreted via wastewater .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the physical properties of the skin and hair. It helps to remove dirt, oil, and impurities without stripping the hair of its natural oils, leaving it clean and healthy-looking . In skincare, it helps to gently cleanse the skin without causing irritation or dryness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a surfactant can be influenced by the hardness of the water in which it is used. It is known for its good hard water resistance . Additionally, its stability and efficacy can be affected by the pH of the product it is formulated in, but it is generally stable over a wide pH range .
Biochemical Analysis
Biochemical Properties
Lauryl Hydroxysultaine has a unique molecular structure that allows it to interact with various biomolecules. It is known for its ability to create a rich lather while being gentle on the scalp and hair This suggests that it may interact with proteins and enzymes in the hair and skin to exert its effects
Cellular Effects
This compound is known for its gentle effects on cells. It helps to remove dirt, oil, and impurities without causing irritation or dryness This suggests that it may influence cell function by affecting cell signaling pathways related to inflammation and irritation
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible effects on enzyme activity and gene expression
Preparation Methods
Lauryl hydroxysultaine is synthesized through a chemical reaction involving coconut oil, sodium bisulfite, and sulfuric acid. The process begins with the reaction of coconut oil with sodium bisulfite, followed by the addition of sulfuric acid. The resulting mixture is then neutralized with an alkaline solution to form this compound, which is later purified for use in cosmetics . Industrial production methods typically involve large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Lauryl hydroxysultaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lauryl hydroxysultaine has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical formulations and reactions.
Biology: It is employed in biological research for its gentle cleansing properties, making it suitable for use in cell culture and other sensitive applications.
Medicine: this compound is used in pharmaceutical formulations for its mildness and effectiveness in cleansing and conditioning.
Comparison with Similar Compounds
Lauryl hydroxysultaine is unique among surfactants due to its mildness and effectiveness in both cleansing and conditioning. Similar compounds include:
Cocamidopropyl hydroxysultaine: Derived from coconut oil, it is also a mild surfactant used in personal care products.
Lauramidopropyl hydroxysultaine: Similar in structure to this compound, it is used for its conditioning properties.
Oleamidopropyl hydroxysultaine: Derived from oleic acid, it is used in formulations requiring high foaming and conditioning properties
This compound stands out due to its balance of mildness and effectiveness, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(19)16-23(20,21)22/h17,19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPBVIAYDDWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2050035 | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13197-76-7 | |
| Record name | Lauryl hydroxysultaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13197-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl hydroxysultaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013197767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2050035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL HYDROXYSULTAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176KKP31OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes lauryl hydroxysultaine effective in cleansing formulations?
A1: this compound is an amphoteric surfactant, meaning it possesses both positive and negative charges within its molecular structure. This characteristic allows it to interact with various substances, including dirt, oil, and other impurities found on the skin. [] Its effectiveness as a cleanser stems from its ability to lower surface tension, allowing for easier mixing of water and oil-based substances, which facilitates the removal of dirt and grime. []
Q2: How does this compound contribute to the properties of a peel-off face mask?
A2: In the context of a peel-off face mask, this compound likely functions as an emulsifier and foaming agent. [] While the provided abstract doesn't explicitly mention these roles, they are common functions of this ingredient in cosmetic formulations. As an emulsifier, it helps to create a stable and uniform mixture of the various components in the mask, preventing them from separating.
Q3: Can this compound be combined with other surfactants to improve product performance?
A3: Yes, research indicates that this compound can be combined with other surfactants to create high-performance sulfate-free cleansing formulations. [] One study explored its synergy with alkyl olefin sulfonate (AOS) and alkyl polyglucoside (APG), demonstrating that specific ratios of these surfactants, alongside this compound, yielded desirable surface activity and rheological properties. [] This finding highlights the potential for customizing formulations to achieve optimal performance by leveraging the combined properties of multiple surfactants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)

